(1S,2S,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-(4-METHOXYBENZOYL)-2-(THIOPHEN-2-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZOYL)-2-(THIOPHEN-2-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrroloquinoline core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the methoxybenzoyl and thiophene groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZOYL)-2-(THIOPHEN-2-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZOYL)-2-(THIOPHEN-2-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Influence on Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoline Derivatives: Compounds with similar core structures but different substituents.
Benzoyl Derivatives: Compounds with benzoyl groups attached to different core structures.
Thiophene Derivatives: Compounds with thiophene rings attached to various core structures.
Uniqueness
1-(4-METHOXYBENZOYL)-2-(THIOPHEN-2-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H19N3O2S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-(4-methoxybenzoyl)-2-thiophen-2-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C26H19N3O2S/c1-31-19-11-8-18(9-12-19)25(30)24-23(21-7-4-14-32-21)26(15-27,16-28)22-13-10-17-5-2-3-6-20(17)29(22)24/h2-14,22-24H,1H3/t22-,23-,24+/m1/s1 |
InChI Key |
HBTABMLBZYAMMQ-SMIHKQSGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CS5 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CS5 |
Origin of Product |
United States |
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